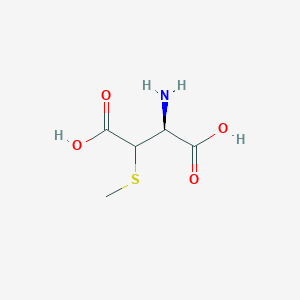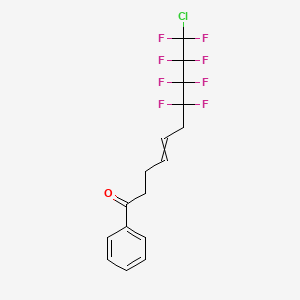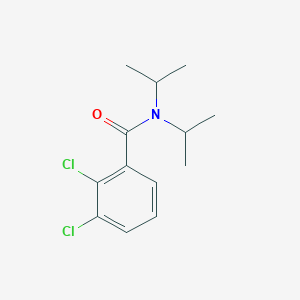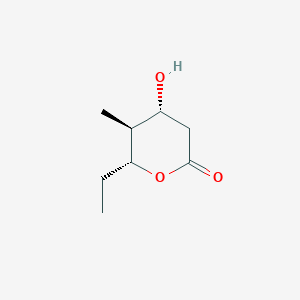![molecular formula C25H19N7 B12569378 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 433710-17-9](/img/structure/B12569378.png)
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a complex organic compound that belongs to the class of triazole-pyridine derivatives. This compound is characterized by its unique structure, which includes two triazole rings attached to a central pyridine ring, with each triazole ring further substituted with an ethenylphenyl group. The compound’s structure imparts it with distinct chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of Triazole Rings: The triazole rings are synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, typically at room temperature.
Attachment to Pyridine Ring: The synthesized triazole rings are then attached to a 2,6-dibromopyridine through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF).
Substitution with Ethenylphenyl Groups: The final step involves the substitution of the triazole rings with ethenylphenyl groups. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors for the click reaction and the implementation of greener solvents and catalysts to minimize environmental impact.
化学反应分析
Types of Reactions
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound’s derivatives are explored for their potential as antimicrobial and anticancer agents. The triazole moiety is known for its bioactivity, making these derivatives promising candidates for drug development.
Medicine: The compound’s ability to form stable complexes with metal ions is utilized in medicinal chemistry for the design of metal-based drugs and diagnostic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine largely depends on its interaction with metal ions and biological targets. The triazole rings and pyridine ring act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules, such as enzymes and DNA, leading to various biochemical effects. The compound’s ability to disrupt metal ion homeostasis in cells is one of the key pathways through which it exerts its biological activity.
相似化合物的比较
Similar Compounds
2,6-bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds have similar triazole-pyridine structures but differ in the nature of the substituents on the triazole rings.
2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: This compound features butyl groups instead of ethenylphenyl groups, leading to different chemical and physical properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A simpler analogue with unsubstituted triazole rings, often used as a building block in coordination chemistry.
Uniqueness
The uniqueness of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity to metal ions, and overall stability, making it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
433710-17-9 |
|---|---|
分子式 |
C25H19N7 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C25H19N7/c1-3-16-8-5-10-18(14-16)22-27-24(31-29-22)20-12-7-13-21(26-20)25-28-23(30-32-25)19-11-6-9-17(4-2)15-19/h3-15H,1-2H2,(H,27,29,31)(H,28,30,32) |
InChI 键 |
LXKSNLYGXVZSHY-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=CC=C1)C2=NNC(=N2)C3=NC(=CC=C3)C4=NC(=NN4)C5=CC=CC(=C5)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)


![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)



![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)

